methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . The resulting product is then reacted with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides in the presence of a base like potassium carbonate.
Scientific Research Applications
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate is unique among coumarin derivatives due to its specific structural features. Similar compounds include:
7-Amino-4-methylcoumarin: Known for its antimicrobial activity.
2-Methyl-4-phenyl-2H-chromen-2-one: Exhibits anti-inflammatory and antiviral properties.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Studied for their anticancer and antioxidant activities.
These compounds share similar biological activities but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 4-[(4-methyl-2-oxo-3-phenylchromen-6-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C25H20O5/c1-16-21-14-20(29-15-17-8-10-19(11-9-17)24(26)28-2)12-13-22(21)30-25(27)23(16)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
NPKMZDGEEOORMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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